molecular formula C19H20ClN5O B11251263 N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline

Cat. No.: B11251263
M. Wt: 369.8 g/mol
InChI Key: GGWFLWFWDVRTKJ-UHFFFAOYSA-N
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Description

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl group is then introduced via a nucleophilic substitution reaction. Finally, the methoxyaniline moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and increasing efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline
  • N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride

Uniqueness

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclopentyl]-4-methoxyaniline

InChI

InChI=1S/C19H20ClN5O/c1-26-17-10-6-15(7-11-17)21-19(12-2-3-13-19)18-22-23-24-25(18)16-8-4-14(20)5-9-16/h4-11,21H,2-3,12-13H2,1H3

InChI Key

GGWFLWFWDVRTKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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